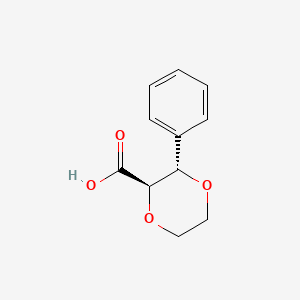![molecular formula C10H19NO4 B11717451 2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid](/img/structure/B11717451.png)
2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a side chain attached to the alpha carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid typically involves the reaction of an appropriate amino acid derivative with an ethoxy-substituted ketone. The reaction conditions often include the use of a base to facilitate the nucleophilic attack of the amino group on the carbonyl carbon of the ketone. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods can be employed to convert racemic mixtures into enantiomerically pure products. This approach not only enhances the yield but also reduces the environmental impact of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group into an alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the stereochemistry of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of amino acid derivatives .
Aplicaciones Científicas De Investigación
2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to protein synthesis and enzyme activity.
Industry: The compound can be used in the production of biodegradable polymers and other materials
Mecanismo De Acción
The mechanism by which 2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. This interaction can modulate the activity of the enzyme and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-3-methylbutanoic acid
- 2-amino-3-phenylpropanoic acid
- 2-amino-3-(4-ethoxyphenyl)propanoic acid
Uniqueness
Compared to similar compounds, 2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid is unique due to its specific stereochemistry and the presence of the ethoxy group.
Propiedades
Fórmula molecular |
C10H19NO4 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7?,8-/m1/s1 |
Clave InChI |
AUVAVXHAOCLQBF-BRFYHDHCSA-N |
SMILES isomérico |
CCC[C@H](C(=O)OCC)NC(C)C(=O)O |
SMILES canónico |
CCCC(C(=O)OCC)NC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde](/img/structure/B11717371.png)

![(6aR,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B11717380.png)
![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11717385.png)









![1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone](/img/structure/B11717441.png)
